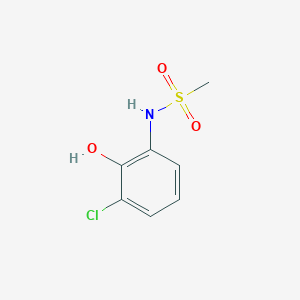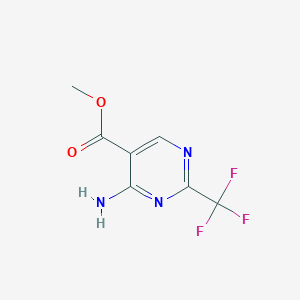
Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate is a complex organic compound that features a pyridine ring substituted with two carboxylate groups and an ethyl chain bearing a tert-butoxycarbonyl-protected amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Carboxylate Groups: The carboxylate groups are introduced via esterification reactions using dimethyl sulfate or similar reagents.
Attachment of the Ethyl Chain: The ethyl chain is attached through alkylation reactions, often using ethyl halides.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes, or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl-protected amine can be deprotected under acidic conditions, revealing a free amine that can form hydrogen bonds or ionic interactions with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
- Dimethyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)pyridine-2,6-dicarboxylate
- Dimethyl 4-(2-(tert-butoxycarbonylamino)ethoxy)pyridine-2,6-dicarboxylate
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Comparison: Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of a tert-butoxycarbonyl-protected amine.
Propiedades
Fórmula molecular |
C16H22N2O6 |
|---|---|
Peso molecular |
338.36 g/mol |
Nombre IUPAC |
dimethyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(21)17-7-6-10-8-11(13(19)22-4)18-12(9-10)14(20)23-5/h8-9H,6-7H2,1-5H3,(H,17,21) |
Clave InChI |
DLLKOXAEUUPXRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


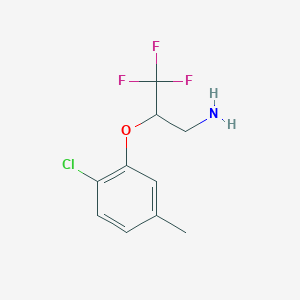
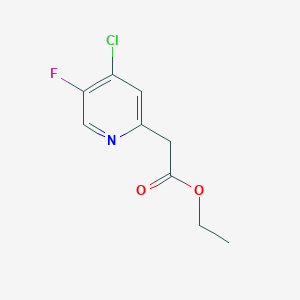
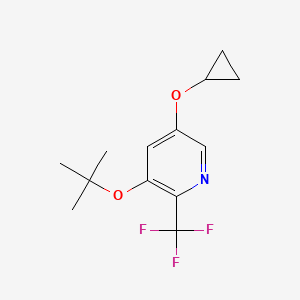

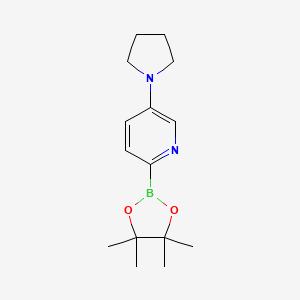
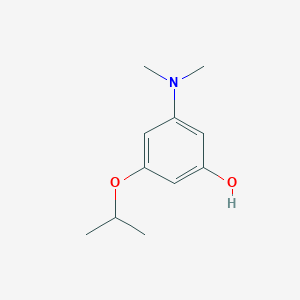
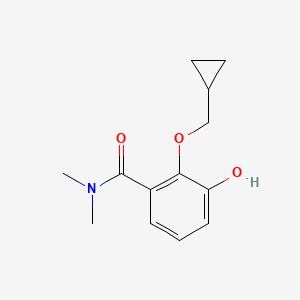
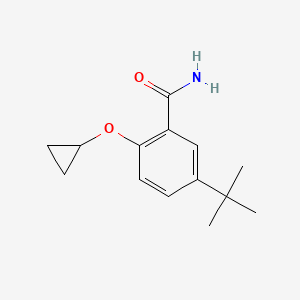
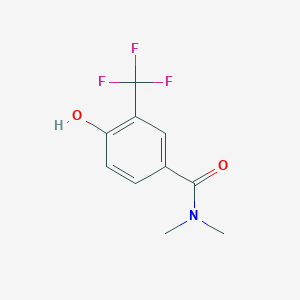
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)
